4'-Bromoflavone

Übersicht

Beschreibung

4’-Bromoflavone is a potent phase II detoxification enzymes inducer . It is a cancer chemopreventive agent that significantly induces quinone reductase (QR) activity in cultured murine hepatoma 1c1c7 cells . It effectively induces the α- and mu-isoforms of glutathione S-transferase in cultured H4IIE rat hepatoma cells with no observed toxicity .

Synthesis Analysis

A one-pot facile route for the BiCl3/RuCl3-mediated synthesis of functionalized flavones, including 4’-Bromoflavone, has been described . This includes intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, and intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones .

Molecular Structure Analysis

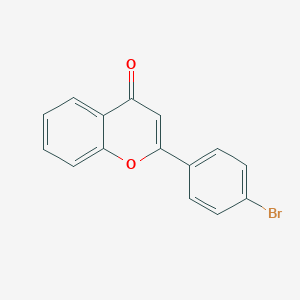

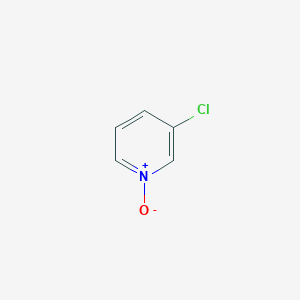

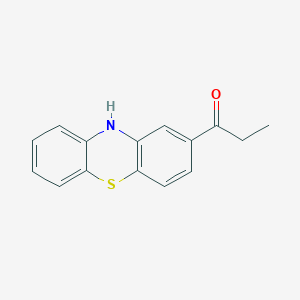

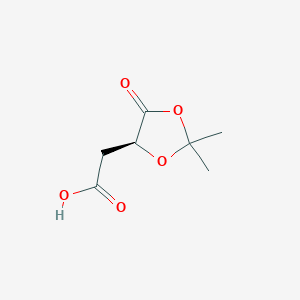

The molecular structure of 4’-Bromoflavone is C15H9BrO2 . It is a potent inhibitor of cytochrome P4501A1-mediated ethoxyresorufin-O-deethylase activity .

Chemical Reactions Analysis

4’-Bromoflavone significantly induces quinone reductase (QR) activity in cultured murine hepatoma 1c1c7 cells . It effectively induces the α- and mu-isoforms of glutathione S-transferase in cultured H4IIE rat hepatoma cells .

Wissenschaftliche Forschungsanwendungen

Cancer Chemoprevention

4’-Bromoflavone has been found to significantly induce quinone reductase (QR) activity in cultured murine hepatoma 1c1c7 cells . This induction of QR activity is significant because QR is a phase II enzyme responsible for the two-electron reduction and detoxification of electrophilic metabolites of exogenous carcinogens and endogenous reactive oxygen species . Therefore, 4’-Bromoflavone’s ability to induce QR activity suggests its potential as a cancer chemopreventive agent .

Induction of Glutathione S-Transferase

In addition to inducing QR activity, 4’-Bromoflavone has also been found to effectively induce the α- and μ-isoforms of glutathione S-transferase in cultured H4IIE rat . Glutathione S-transferase is an enzyme that plays a crucial role in detoxification by catalyzing the conjugation of many hydrophobic and electrophilic compounds with reduced glutathione. Thus, the induction of this enzyme also contributes to 4’-Bromoflavone’s potential as a cancer chemopreventive agent .

Elevation of Glutathione Levels

4’-Bromoflavone has been found to elevate glutathione levels in cultured cells and rodent organs . Glutathione is a powerful antioxidant that protects cells from damage by reactive oxygen species and detoxifies potentially harmful compounds. Therefore, the ability of 4’-Bromoflavone to elevate glutathione levels further underscores its potential as a cancer chemopreventive agent .

Activation of Antioxidant Response Element (ARE)

4’-Bromoflavone has been found to activate the Antioxidant Response Element (ARE) . ARE is a key DNA regulatory element that controls the transcription of numerous antioxidant and cytoprotective genes. Its activation by 4’-Bromoflavone suggests that this compound could be used to stimulate the body’s natural defenses against oxidative stress and other forms of cellular damage .

Potent Inducer of Phase II Enzymes

4’-Bromoflavone is one of the most potent inducers of phase II enzymes discovered to date . Phase II enzymes are a group of enzymes that enhance the body’s ability to detoxify harmful substances, including carcinogens. The potent induction of these enzymes by 4’-Bromoflavone suggests its potential as a powerful tool for cancer prevention .

Potential Role in Chemoprevention Strategies

Given its ability to induce phase II enzymes, elevate glutathione levels, and activate ARE, 4’-Bromoflavone has been suggested as a potential component of chemoprevention strategies . These strategies aim to prevent, slow, or reverse the development of cancer by intervening in the early stages of carcinogenesis .

Zukünftige Richtungen

4’-Bromoflavone is viewed as a relatively simple, readily available, inexpensive compound that is a highly effective cancer chemopreventive agent . The full mechanism of action remains to be defined, but enhancement of detoxification pathways is important . Future development of 4’-Bromoflavone is encouraged .

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrO2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZUAHXELZUWFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174519 | |

| Record name | 4H-1-Benzopyran-4-one, 2-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromoflavone | |

CAS RN |

20525-20-6 | |

| Record name | 4'-Bromoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020525206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-BROMOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TC8H54C8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

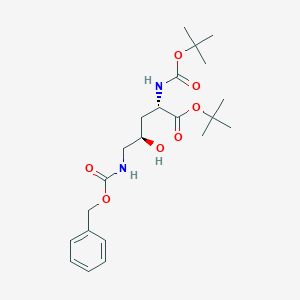

![Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate](/img/structure/B15428.png)

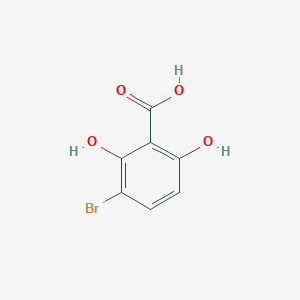

![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B15434.png)